molecular formula C8H11NO2 B7458425 N-ethyl-3-methylfuran-2-carboxamide

N-ethyl-3-methylfuran-2-carboxamide

Cat. No.: B7458425
M. Wt: 153.18 g/mol
InChI Key: NMIVGEDDNUWHMV-UHFFFAOYSA-N
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Description

N-Ethyl-3-methylfuran-2-carboxamide is a substituted furan derivative featuring a carboxamide group at the 2-position of the furan ring, an ethyl group on the nitrogen atom, and a methyl substituent at the 3-position of the ring. Its synthesis typically involves coupling reactions, as evidenced by analogous procedures in the literature (e.g., using coupling reagents like HATU and bases like DIPEA) .

Properties

IUPAC Name

N-ethyl-3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIVGEDDNUWHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-ethyl-3-methylfuran-2-carboxamide and related compounds:

Compound Substituents Molecular Weight Key Applications/Properties
This compound -NH(C₂H₅), -CH₃ at C3 ~181.2 g/mol Potential intermediate in drug discovery; structural simplicity enables SAR studies.
N-Phenylfuran-2-carboxamide -NH(C₆H₅) ~187.2 g/mol Used in organic synthesis; demonstrates higher aromaticity, potentially altering solubility.
5-Methylfurfural -CHO at C5, -CH₃ at C5 ~110.1 g/mol Industrial applications (e.g., biofuel precursor); lacks amide functionality.
2-Methyl-3-furoic acid -COOH at C2, -CH₃ at C3 ~126.1 g/mol Acidic properties; used in flavor/fragrance industries.
N-Methylformamide -NH(CH₃), -CHO ~59.1 g/mol Polar solvent; simpler structure with no fused ring system.

Structural and Functional Insights

  • However, the phenyl group in N-phenylfuran-2-carboxamide introduces steric bulk, which may hinder binding in certain biological targets .
  • Reactivity : Unlike 5-methylfurfural or 2-methyl-3-furoic acid, the carboxamide group in the target compound enables participation in hydrogen bonding, a critical feature for enzyme inhibition .
  • Synthetic Complexity : this compound requires multi-step synthesis (similar to compounds in and ), whereas simpler analogs like N-methylformamide are commercially available .

Analytical and Pharmacological Data

Chromatographic Behavior

Comparative LC/MS data (adapted from and ):

Compound Retention Time (min) Mobile Phase Observed [M+H]⁺
This compound (hypothetical) ~2.5–3.5* Acetonitrile/water + ammonium acetate 182.1
Furo[2,3-b]pyridine-3-carboxamide derivatives 3.23 Methanol/water gradient 552.2

*Extrapolated from analogous compounds in and .

Key Research Findings and Limitations

Synthetic Yields : Derivatives like those in achieve ~50–60% yields via optimized coupling conditions, suggesting room for improvement in the target compound’s synthesis .

SAR Challenges : The methyl group at C3 may reduce metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl derivatives in and ) .

Data Gaps: No direct pharmacological or toxicological studies on this compound were identified in the provided evidence, highlighting the need for further research.

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